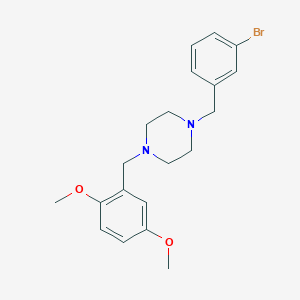
Ácido 5-(2-bromofenoximetil)furano-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromophenoxymethyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C12H9BrO4 and a molecular weight of 297.11 g/mol . This compound is characterized by a furan ring substituted with a bromophenoxy group and a carboxylic acid group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
Chemistry: 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications .
Biology and Medicine: In biological research, this compound can be used to study the interactions of furan derivatives with biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and resins. Its reactivity and structural properties make it suitable for creating materials with specific characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid typically involves the reaction of 2-bromophenol with furan-2-carboxylic acid under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromophenol reacts with the furan-2-carboxylic acid to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Products may include furan-2,5-dicarboxylic acid or other oxidized furan derivatives.
Reduction: Products may include furan-2-carbinol or furan-2-carboxaldehyde.
Substitution: Products vary depending on the nucleophile used, leading to a diverse array of substituted furan derivatives.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution, oxidation, and reduction reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with .
Comparación Con Compuestos Similares
- 5-(4-Bromo-2-chlorophenoxymethyl)furan-2-carboxylic acid
- 5-(2-Chlorophenoxymethyl)furan-2-carboxylic acid
- 5-(2-Fluorophenoxymethyl)furan-2-carboxylic acid
Comparison: Compared to its analogs, 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and the types of reactions it undergoes. The bromine atom can act as a leaving group in substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
5-[(2-bromophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYPCWPVYKWBDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442323.png)

![1-(Furan-2-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442327.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442329.png)



![10-acetyl-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442337.png)

![1-[(2-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442341.png)
![2-{[4-(3-Bromobenzyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B442342.png)
![1-[(4-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442344.png)
![1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B442345.png)
